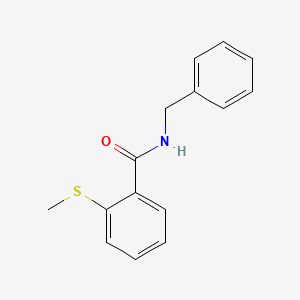

N-benzyl-2-(methylthio)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c1-18-14-10-6-5-9-13(14)15(17)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEROOKYQPHGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 2 Methylthio Benzamide

Established Synthetic Routes to N-benzyl-2-(methylthio)benzamide

The primary and most established method for synthesizing this compound involves the formation of an amide bond between 2-(methylthio)benzoic acid and benzylamine (B48309). This reaction is a classic example of amide coupling, a fundamental transformation in organic chemistry.

Precursor Chemistry and Reaction Pathways for the Core Structure

The synthesis of the core structure of this compound relies on the availability of its key precursors: 2-(methylthio)benzoic acid and benzylamine.

Synthesis of 2-(methylthio)benzoic Acid:

One common route to 2-(methylthio)benzoic acid begins with o-chlorobenzonitrile. This starting material undergoes nucleophilic substitution with sodium methyl mercaptide, followed by hydrolysis of the nitrile group to a carboxylic acid. This process can be carried out using a three-phase phase transfer catalyst to facilitate the reaction between the aqueous and organic phases. The reaction proceeds by heating chlorobenzonitrile and sodium methyl mercaptide, followed by the addition of a solid base like sodium hydroxide (B78521) to hydrolyze the nitrile to a carboxamide intermediate, which upon further heating releases ammonia (B1221849) to form the carboxylate salt. Acidification then yields the desired 2-(methylthio)benzoic acid.

Amide Bond Formation:

With the precursors in hand, the central reaction is the coupling of 2-(methylthio)benzoic acid with benzylamine. This transformation is typically not a simple thermal condensation, as the acidic carboxylic acid and basic amine tend to form a non-reactive ammonium (B1175870) carboxylate salt. Therefore, the use of a coupling agent is essential to activate the carboxylic acid.

Common coupling agents that can be employed for this synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org In this process, the carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic benzylamine to form the desired amide, this compound, and dicyclohexylurea as a byproduct. libretexts.org

The general reaction is as follows:

CH3SC6H4COOH + C6H5CH2NH2 + Coupling Agent → C6H5CH2NHCOC6H4SCH3 + Byproducts

Optimization Strategies for Synthetic Efficiency and Purity

The efficiency and purity of this compound synthesis can be optimized by carefully selecting the reaction conditions and purification methods.

Reaction Conditions:

The choice of solvent, temperature, and stoichiometry of reactants and coupling agents plays a crucial role. Solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used for amide coupling reactions. The reaction is often carried out at room temperature, although gentle heating might be required in some cases. The stoichiometry is typically a 1:1 molar ratio of the carboxylic acid and amine, with a slight excess of the coupling agent to ensure complete conversion.

Purification:

Purification of the final product is critical to remove unreacted starting materials and byproducts from the coupling agent. The urea (B33335) byproduct from DCC, for instance, is often insoluble in the reaction solvent and can be removed by filtration. Further purification is typically achieved through column chromatography on silica (B1680970) gel, using a gradient of solvents such as ethyl acetate (B1210297) and hexane (B92381) to isolate the pure this compound. Recrystallization can also be employed to obtain a highly pure solid product.

Novel Approaches in the Synthesis of this compound and its Analogues

While the traditional amide coupling methods are reliable, research continues to explore more efficient, selective, and sustainable synthetic strategies.

Development of Chemo-, Regio- and Stereoselective Synthesis Methods

For a molecule like this compound, which does not possess a chiral center, stereoselectivity is not a primary concern in its direct synthesis. However, the principles of chemo- and regioselectivity are highly relevant, especially when synthesizing more complex analogues.

A notable advanced approach involves a sequential Michael addition/ nih.govresearchgate.net-sigmatropic rearrangement reaction. acs.orgacs.org This method can be used to construct functionalized benzylic thioethers and could be adapted for the synthesis of analogues of this compound. acs.orgacs.org This strategy offers high chemo- and regioselectivity under mild, base-mediated conditions, representing a modern and atom-economical approach to this class of compounds. acs.orgacs.org

Application of Sustainable Chemical Synthesis Principles and Catalysis

Modern synthetic chemistry emphasizes the use of green and sustainable methods. This includes the use of less hazardous reagents, catalytic processes, and energy-efficient techniques.

Catalytic Amidation:

Direct catalytic amidation of carboxylic acids with amines is a highly desirable green alternative to traditional coupling methods, as the only byproduct is water. nih.govmdpi.com Various catalysts, including those based on nickel, have been shown to be effective for the direct amidation of phenylacetic acid derivatives with benzylamine derivatives. nih.gov Such a catalytic approach, if applied to the synthesis of this compound, would significantly improve the atom economy and reduce waste. Boric acid has also been explored as an inexpensive and environmentally benign catalyst for transamidation reactions, which could potentially be applied to the synthesis of this compound. sci-hub.se

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields. rasayanjournal.co.injocpr.comnih.govchemicaljournals.com The synthesis of various amides has been successfully achieved using microwave irradiation, significantly reducing reaction times compared to conventional heating. rasayanjournal.co.inchemicaljournals.com Applying this technology to the synthesis of this compound could lead to a more rapid and energy-efficient process.

Derivatization and Structural Modification of this compound

The structural framework of this compound offers several sites for derivatization, allowing for the exploration of structure-activity relationships and the development of new compounds with potentially interesting properties.

The primary points for modification include the methylthio group, the aromatic rings, and the amide bond itself.

Modification of the Methylthio Group:

The sulfur atom in the methylthio group is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the sulfide (B99878) to the corresponding sulfoxide (B87167) (N-benzyl-2-(methylsulfinyl)benzamide) and further to the sulfone (N-benzyl-2-(methylsulfonyl)benzamide). nih.govorganic-chemistry.org These oxidized derivatives can exhibit different physicochemical and biological properties compared to the parent sulfide.

Modification of the Aromatic Rings:

The two aromatic rings (the benzoyl and benzyl (B1604629) moieties) can be substituted with various functional groups to create a library of analogues. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents such as halogens, nitro groups, or alkyl groups, provided the existing functional groups are compatible with the reaction conditions.

Modification of the Amide Bond:

While the amide bond is generally stable, it can undergo reduction under strong reducing conditions, for example, with lithium aluminum hydride, to yield the corresponding diamine. This transformation fundamentally alters the core structure of the molecule.

The synthesis of structural analogues through these derivatization strategies is a common approach in medicinal chemistry to optimize the biological activity of a lead compound.

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The generation of analogues of this compound is crucial for understanding how structural modifications influence its chemical properties and potential biological activity. SAR studies involve the systematic alteration of different parts of the molecule. For this compound, modifications can be introduced at the benzyl group, the benzamide (B126) ring, or the methylthio moiety.

A common synthetic route to N-benzyl-benzamide analogues involves the coupling of a substituted benzoic acid with benzylamine or its derivatives. For instance, 2-(methylthio)benzoic acid can be reacted with various substituted benzylamines in the presence of a coupling agent to yield a series of analogues. Research has shown that small, non-bulky substituents often lead to compounds with notable activity in various assays. nih.gov

Detailed research findings have demonstrated the synthesis of various related benzamide structures. For example, a series of N-(benzyl carbamoyl)-2-hydroxy substituted benzamides has been synthesized from the reaction of 2-oxo-substituted-1,3-benzoxazines with benzylamine. nih.govnih.gov Although these specific examples feature a hydroxyl group instead of a methylthio group, the underlying synthetic principles for creating a library of analogues for SAR studies are comparable. The goal is to explore the chemical space around the parent molecule to identify key structural features.

The table below presents a representative set of hypothetical analogues of this compound that could be synthesized for SAR studies, based on common synthetic strategies. The modifications on the benzyl and benzoyl rings are typical for exploring electronic and steric effects.

Table 1: Synthesized Analogues of this compound for SAR Studies

| Compound ID | R1 (Benzoyl Ring) | R2 (Benzyl Ring) | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|---|

| 1a | 2-SCH₃ | H | C₁₅H₁₅NOS | 257.35 |

| 1b | 2-SCH₃ | 4-Cl | C₁₅H₁₄ClNOS | 291.80 |

| 1c | 2-SCH₃ | 4-F | C₁₅H₁₄FNOS | 275.34 |

| 1d | 2-SCH₃ | 4-CH₃ | C₁₆H₁₇NOS | 271.38 |

| 1e | 2-SCH₃, 4-Cl | H | C₁₅H₁₄ClNOS | 291.80 |

| 1f | 2-SCH₃, 5-NO₂ | H | C₁₅H₁₄N₂O₃S | 318.35 |

Chemical Transformations to Related Heterocyclic Systems

This compound and its precursors are valuable intermediates for the synthesis of various heterocyclic compounds. The strategic positioning of the methylthio and amide groups facilitates cyclization reactions to form new ring systems.

One significant transformation involves the conversion of related 2-(methylthio)-substituted precursors into 1,3-benzoxazine derivatives. Research has detailed the synthesis of 2-methylthio-substituted-1,3-oxazines, which are subsequently converted into 2-benzylamino-substituted-benzoxazines by refluxing with benzylamine. nih.govnih.govresearchgate.net Specifically, N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides can be cyclized by refluxing in acetic acid to yield 2-benzylamino-1,3-benzoxazines. nih.govresearchgate.net Furthermore, treating 2-methylthio-substituted-1,3-oxazines with dilute HCl can lead to the formation of 2-oxo-substituted-1,3-benzoxazines. nih.govnih.gov

Another pathway involves the transformation into benzimidazole-based heterocycles. For example, N-benzyl-2-((methylthio)methyl)-1H-benzimidazole has been synthesized, demonstrating the utility of the methylthio moiety in building more complex heterocyclic scaffolds. scirp.org

Additionally, recent studies have shown the reaction of N-nucleophiles, such as indoles, with vinylsulfonium salts to produce functionalized benzylic thioethers. acs.orgacs.org This type of reaction can be envisioned to start from a derivative of this compound to construct novel, complex heterocyclic systems, highlighting the versatility of the thioether group in modern synthetic chemistry. acs.org The synthesis of N-benzyl-2,5-dihydro-1H-pyrrole-linked conjugates through 1,3-dipolar cycloaddition reactions also represents a sophisticated transformation into heterocyclic systems. rsc.org

The table below summarizes key heterocyclic transformations involving precursors structurally related to this compound.

Table 2: Chemical Transformations into Heterocyclic Systems

| Starting Material Type | Reagents/Conditions | Product Heterocycle | Ref. |

|---|---|---|---|

| N-(benzyl carbamothioyl)-2-hydroxybenzamide | Acetic acid, reflux | 2-Benzylamino-1,3-benzoxazine | nih.govresearchgate.net |

| 2-Methylthio-substituted-1,3-oxazine | Benzylamine, reflux | 2-Benzylamino-substituted-benzoxazine | nih.govnih.govresearchgate.net |

| 2-Methylthio-substituted-1,3-oxazine | Dilute HCl | 2-Oxo-substituted-1,3-benzoxazine | nih.govnih.gov |

| Benzimidazole (B57391) precursor | Alkylation with methylthio-containing group | N-benzyl-2-((methylthio)methyl)-1H-benzimidazole | scirp.org |

| Acetylenic dipolarophiles | Azomethine ylide | N-benzyl-2,5-dihydro-1H-pyrrole conjugates | rsc.org |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(methylthio)benzoic acid |

| N-(benzyl carbamoyl)-2-hydroxy substituted benzamide |

| 2-oxo-substituted-1,3-benzoxazine |

| 2-methylthio-substituted-1,3-oxazine |

| 2-benzylamino-substituted-benzoxazine |

| N-(benzyl carbamothioyl)-2-hydroxy substituted benzamide |

| 2-benzylamino-1,3-benzoxazine |

| N-benzyl-2-((methylthio)methyl)-1H-benzimidazole |

| N-benzyl-2,5-dihydro-1H-pyrrole |

| N-benzyl-p-methyl-thio-benzamide |

| n-Benzyl-4-((methylthio)methyl)benzamide |

| (R)-N-Benzyl 2-acetamido-3-methoxypropionamide |

| 1-(2-((methylthio)methyl)phenethyl)-1H-indole |

Molecular and Cellular Pharmacology of N Benzyl 2 Methylthio Benzamide

Characterization of Biological Target Interactions

The initial step in elucidating the pharmacological profile of a compound involves identifying its molecular targets. For N-benzyl-2-(methylthio)benzamide, this process is in its early stages, with research primarily focused on broad screening to identify potential interactions with receptors and enzymes.

Receptor and Enzyme Binding Affinity Profiling in In Vitro Systems

Comprehensive binding affinity data for this compound against a wide array of receptors and enzymes is not extensively documented in publicly available literature. However, studies on structurally related N-benzyl benzamide (B126) derivatives offer some predictive insights. For instance, research on N-benzyl benzamide derivatives has revealed their potential as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov One study reported that these derivatives can inhibit BChE with IC50 values ranging from picomolar to nanomolar concentrations. nih.gov The inhibitory activity was further confirmed by surface plasmon resonance assays, which demonstrated a direct binding interaction with BChE, showing a sub-nanomolar K_D value. nih.gov

It is important to note that the substitution pattern on the benzamide scaffold significantly influences biological activity. ontosight.ai The presence and position of the methylthio group on this compound would be expected to confer a unique binding profile compared to other benzamide derivatives.

Investigations into Specific Binding Sites and Modes of Interaction

Detailed investigations into the specific binding sites and modes of interaction for this compound are currently limited. Elucidating these interactions typically requires advanced techniques such as X-ray crystallography or computational modeling. For related benzamide compounds, it has been suggested that non-covalent interactions, including hydrogen bonds and hydrophobic interactions with biological macromolecules, are crucial for their mechanism of action. smolecule.com The amide linkage can participate in hydrogen bonding, while the aromatic rings and the methylthio group can engage in hydrophobic and other non-covalent interactions within a binding pocket.

Elucidation of Molecular Mechanisms of Action

Understanding how a compound modulates cellular functions at the molecular level is fundamental to its pharmacological characterization. Research in this area for this compound is still developing.

Intracellular Pathway Modulation and Signaling Cascade Analysis

Specific data on the modulation of intracellular signaling pathways by this compound is not yet available. However, based on the known activities of similar compounds, several potential mechanisms can be hypothesized. For example, if this compound were to interact with a G-protein coupled receptor, it could modulate downstream signaling cascades involving second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates. For example, N-benzyl-5-methoxytryptamines have been shown to act as potent agonists at the serotonin (B10506) 5-HT2 receptor family, which are G-protein coupled receptors that lead to the mobilization of intracellular Ca2+. nih.gov

Cellular Responses and Phenotypic Changes Induced by the Compound

The cellular effects of this compound are an active area of investigation. Studies on related benzamide derivatives have demonstrated a range of cellular responses. For instance, some N-benzyl benzamide derivatives have shown neuroprotective effects in oxidative damage models. nih.gov Furthermore, various benzamide derivatives have been investigated for their antimicrobial and antifungal properties. ontosight.ainih.gov The introduction of different substituents on the benzamide structure can significantly alter its ability to interact with biological targets and, consequently, its cellular effects. ontosight.ai

In Vitro Pharmacological Activity Profiling

In vitro assays are crucial for determining the pharmacological activity of a compound in a controlled environment.

Some benzamide derivatives have shown potential as antimicrobial agents. ontosight.ai The presence of a methylthio group, as in this compound, may enhance lipophilicity, potentially facilitating membrane penetration and interaction with intracellular targets. smolecule.com Research on other novel benzamide derivatives has demonstrated significant antifungal activity against various phytopathogenic fungi. nih.gov For example, certain derivatives displayed excellent activity against Alternaria alternata and a broad spectrum of activity against other fungi. nih.gov

Additionally, derivatives of N-benzyl benzamide have been evaluated for their antiproliferative activity against human cancer cell lines. nih.gov Some of these compounds exhibited activities comparable to the reference agent cisplatin (B142131) against cell lines such as HeLa, MCF-7, A431, and A2780. nih.gov

A summary of in vitro activities for related benzamide compounds is presented in the table below.

| Compound Class | Biological Activity | Assay System | Findings | Reference |

| N-benzyl benzamide derivatives | Butyrylcholinesterase Inhibition | Enzyme Inhibition Assay | IC50 values in the pM to nM range. | nih.gov |

| N-benzyl benzamide derivatives | Neuroprotection | Oxidative Damage Model | Demonstrated neuroprotective effects. | nih.gov |

| Benzamide derivatives | Antimicrobial Activity | Not specified | Potential antimicrobial properties noted. | ontosight.ai |

| Novel benzamide derivatives | Antifungal Activity | In vitro fungal growth assays | Effective against various phytopathogenic fungi. | nih.gov |

| N-benzyl benzamide derivatives | Antiproliferative Activity | MTT assay on cancer cell lines | Activity similar to cisplatin in some cases. | nih.gov |

Assessment of Antimicrobial Efficacy in Cellular and Microorganism Models

There is currently a lack of specific studies detailing the antimicrobial efficacy of this compound against various bacterial strains in cellular or microorganism models. While related compounds containing the benzamide scaffold have been investigated for their potential antimicrobial properties, direct evidence and data tables for this compound are not available in the reviewed literature. Research on other benzamide derivatives has suggested that modifications to the chemical structure can influence their biological activity, but specific testing on this compound has not been reported.

Evaluation of Antifungal Efficacy in Cellular and Microorganism Models

Similar to its antimicrobial profile, the antifungal efficacy of this compound has not been specifically evaluated in cellular or microorganism models in the available scientific research. Although benzamide derivatives have been explored for a range of therapeutic applications, dedicated studies to determine the minimum inhibitory concentration (MIC) or other measures of antifungal activity for this particular compound are not present in the public domain.

Screening for Other Biological Effects (e.g., enzyme inhibition, anti-proliferative activity)

Screening of this compound for other biological effects such as enzyme inhibition or anti-proliferative activity is not well-documented. However, research on the broader class of N-benzylbenzamide derivatives has shown potential in these areas.

Enzyme Inhibition:

Studies on related N-benzylbenzamide compounds have identified them as potent inhibitors of certain enzymes. For instance, a series of N-benzylbenzamide derivatives were synthesized and found to be effective inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. One of the compounds in this series demonstrated an IC₅₀ value of 2.2µM against mushroom tyrosinase. Additionally, other N-benzyl benzamide derivatives have been reported as selective and potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. These findings suggest that the N-benzylbenzamide scaffold is a promising starting point for the development of enzyme inhibitors. However, it is crucial to note that these results are for related compounds and not specifically for this compound.

Anti-proliferative Activity:

The anti-proliferative potential of benzamide derivatives has been an area of active research. For example, a series of new benzimidazole (B57391) derivatives, which share some structural similarities with benzamides, were tested for their in vitro anticancer activity. Several of these compounds exhibited a significant anti-proliferative effect against selected tumor cell lines under both normal and hypoxic conditions. While these results are encouraging for the broader class of related heterocyclic compounds, specific data on the anti-proliferative activity of this compound is not available.

Pre Clinical Efficacy Studies and Pharmacodynamic Investigations of N Benzyl 2 Methylthio Benzamide

Efficacy Assessment in Relevant In Vivo Disease Models (Non-Human)

Evaluation of Therapeutic Outcomes in Animal Models

No studies reporting the evaluation of N-benzyl-2-(methylthio)benzamide in any animal models of disease were identified.

Analysis of Pharmacodynamic Biomarkers in Pre-clinical Settings

No data on the analysis of pharmacodynamic biomarkers following administration of this compound in pre-clinical settings could be found.

Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) Studies

Development of Pharmacophore Models for Rational Design

There are no published pharmacophore models specifically developed for the rational design of this compound derivatives.

Computational and Theoretical Chemistry Approaches for N Benzyl 2 Methylthio Benzamide

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand to a biological target.

Prediction of Binding Poses and Interaction Networks with Biological Targets

There are currently no publicly available studies that have performed molecular docking of N-benzyl-2-(methylthio)benzamide with any specific biological targets. Consequently, there is no data on its potential binding poses or the intricate network of interactions it might form within a protein's active site.

Computational Screening for Novel Biological Targets

Computational screening, often employing reverse docking, is a powerful strategy to identify new biological targets for a given compound. However, no such computational screening studies have been reported for this compound. Therefore, its potential biological target profile remains unexplored from a computational standpoint.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This approach is crucial for understanding the dynamic nature of ligand-receptor interactions and the stability of the resulting complex.

Investigation of Dynamic Interactions and Conformational Flexibility of the Compound

The conformational flexibility of this compound and its dynamic interactions with any potential biological partners have not been investigated through MD simulations. Such studies would be essential to understand its behavior in a biological environment.

Analysis of Protein-Ligand Complex Stability and Energetics

Without any identified biological targets and subsequent docking studies, there are no protein-ligand complexes involving this compound to be analyzed for their stability and binding energetics through MD simulations.

Quantitative Structure-Activity/Efficacy Relationship (QSAR/QSER) Modeling

QSAR and QSER models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or efficacy. These models are invaluable for predicting the activity of new compounds and for guiding lead optimization in drug discovery.

There is a lack of published data on the biological activity of a series of compounds related to this compound. As a result, no QSAR or QSER models have been developed for this specific chemical scaffold.

Derivation and Validation of Predictive Computational Models

The development of predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern medicinal chemistry. For a compound like this compound, these models are instrumental in correlating its structural features with its biological activities.

The process of deriving and validating a predictive QSAR model for this compound would hypothetically involve a series of well-defined steps. Initially, a dataset of benzamide (B126) derivatives with known biological activities (e.g., antimicrobial, antifungal, or anticancer) would be compiled. The three-dimensional structures of these molecules would then be generated and optimized using computational chemistry software. Subsequently, a wide array of molecular descriptors, encompassing electronic, steric, and hydrophobic properties, would be calculated for each molecule in the dataset.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to construct a mathematical equation that links the molecular descriptors to the observed biological activity. This equation represents the QSAR model. The predictive power and robustness of the generated model would be rigorously assessed through internal and external validation techniques. Internal validation might involve methods like leave-one-out cross-validation, while external validation would use a set of compounds not included in the training set to evaluate the model's performance. A statistically significant and validated QSAR model can then be used to predict the biological activity of new, untested benzamide derivatives, thereby prioritizing the synthesis of compounds with the highest potential. nih.gov

For instance, in studies of other benzimidazole (B57391) derivatives, QSAR models have been successfully developed to predict antibacterial activity. nih.gov These models often reveal that specific molecular properties are crucial for the observed biological effects.

Identification of Key Molecular Descriptors for Biological Activity

The identification of key molecular descriptors is a critical outcome of QSAR studies. These descriptors provide quantitative insights into the physicochemical properties that govern the biological activity of a molecule. For this compound, it is anticipated that a combination of electronic, topological, and 3D descriptors would be significant.

Based on research on analogous structures, several types of molecular descriptors are likely to be important for the biological activity of this compound:

Topological Descriptors: These 2D descriptors, which are derived from the graph representation of the molecule, can encode information about molecular size, shape, and branching.

3D-MoRSE (Molecular Representation of Structures based on Electronic diffraction) Descriptors: These descriptors capture the three-dimensional arrangement of atoms in the molecule, which is crucial for receptor binding. mdpi.com

BCUT (Burden eigenvalues) Descriptors: These descriptors relate to the connectivity and atomic properties within the molecule and have been shown to be relevant for the cytotoxicity of some benzazoles. mdpi.com

Electronic Descriptors: Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, are fundamental in determining a molecule's reactivity and its ability to participate in charge-transfer interactions.

Lipophilicity (LogP): The presence of the methylthio group is expected to enhance the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in biological targets. smolecule.com

The following table presents a hypothetical set of key molecular descriptors that could be relevant for the biological activity of this compound, based on studies of similar compounds.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |

| Electronic | HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability. |

| Topological | Wiener Index | Correlates with molecular branching and surface area. |

| 3D-MoRSE | Mor30m | Reflects the 3D distribution of atomic mass. mdpi.com |

| BCUT | BELp1 | Encodes information about atomic polarizability. mdpi.com |

| Hydrophobicity | LogP | Influences membrane permeability and solubility. |

Quantum Chemical Characterization of this compound Reactivity and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for characterizing the reactivity and electronic properties of molecules like this compound. These calculations offer a detailed picture of the electron distribution and the energies of the molecular orbitals.

A typical DFT study on this compound would involve optimizing the molecule's geometry to find its most stable conformation. This is often performed using a functional such as B3LYP in conjunction with a suitable basis set (e.g., 6-311G(d,p)). uokerbala.edu.iq From the optimized geometry, a range of electronic properties can be calculated.

The energies of the HOMO and LUMO are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. uokerbala.edu.iq

Furthermore, the distribution of these frontier molecular orbitals can reveal the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the sulfur atom and the aromatic rings, while the LUMO may be distributed over the benzamide core.

Other important electronic properties that can be derived from quantum chemical calculations include the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. uokerbala.edu.iq

A hypothetical table of quantum chemical properties for this compound, as would be determined by DFT calculations, is presented below.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | C=O (carbonyl carbon): +0.4e; S (sulfur): -0.1e | Indicates the partial charges on specific atoms. |

Advanced Analytical Methodologies for N Benzyl 2 Methylthio Benzamide in Research

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are fundamental in the analysis of N-benzyl-2-(methylthio)benzamide, enabling the separation and quantification of the compound from complex mixtures, which is essential for ensuring the purity of research samples.

High-Resolution Separation Method Development (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of benzamide (B126) derivatives. nih.govsielc.com For this compound, a reversed-phase HPLC method would likely be the most effective approach. oup.com The selection of the stationary phase is critical, with C18 columns being a common choice for providing the necessary hydrophobicity to retain the aromatic and benzyl (B1604629) groups. oup.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be optimized to achieve efficient separation. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the timely elution of the compound while maintaining good peak shape. mdpi.com

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. thermofisher.com For the analysis of this compound, a high-temperature capillary GC method could be developed. rsc.orgresearchgate.net A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would be appropriate. researchgate.net The oven temperature program would be a critical parameter to optimize, starting at a lower temperature and ramping up to ensure the separation of the target compound from any impurities. researchgate.net

Table 1: Illustrative HPLC and GC Parameters for the Analysis of Benzamide Derivatives

| Parameter | HPLC | GC |

|---|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Capillary column (e.g., HP-5), 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Helium or Nitrogen |

| Flow Rate/Gas Flow | 1.0 mL/min | 1-2 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Temperature | - | 100°C (hold 2 min) to 280°C at 15°C/min |

| Injection Volume | 10 µL | 1 µL (split or splitless) |

Hyphenated Techniques for Compound Identification and Quantification (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the identification and quantification of this compound in complex matrices. nih.goviaea.org This technique is particularly valuable in bioanalytical studies where the concentration of the analyte may be very low. chromatographyonline.com

In a typical LC-MS/MS workflow, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for benzamide derivatives, typically operating in positive ion mode. nih.govhmdb.ca The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification. acs.org This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion that is formed upon fragmentation. This high specificity minimizes interference from other components in the sample matrix. thermofisher.com

Spectroscopic Characterization for Mechanistic and Structural Elucidation in Research Contexts

Spectroscopic techniques are indispensable for the detailed structural characterization of this compound and for investigating its interactions with biological targets. numberanalytics.comarcjournals.org

Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Ligand-Target Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. researchgate.netbmrb.io For this compound, ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. spectrabase.com The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would confirm the presence of the benzyl, benzamide, and methylthio groups. Two-dimensional NMR techniques, such as COSY and HSQC, could be used to establish the connectivity between protons and carbons, further confirming the structure. bmrb.io In the context of ligand-target studies, NMR can be used to investigate the binding of this compound to its biological target by observing changes in the chemical shifts of either the ligand or the protein upon binding.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. arcjournals.orgchemicalbook.com The IR spectrum of this compound would show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C-S stretch of the thioether. researchgate.net Changes in the positions and intensities of these bands upon interaction with a biological target could indicate which parts of the molecule are involved in binding. arcjournals.org

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

|---|---|

| ¹H NMR | Signals for aromatic protons, benzyl CH₂, amide N-H, and methylthio CH₃. |

| ¹³C NMR | Signals for aromatic carbons, benzyl CH₂, amide C=O, and methylthio CH₃. |

| IR | Absorption bands around 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O stretch), and 700 cm⁻¹ (C-S stretch). |

Mass Spectrometry for Metabolite Identification in Biological Research Systems

Mass spectrometry (MS) is a key technique for identifying the metabolites of this compound in biological systems. nih.govijpras.com After administration to an in vitro or in vivo system, samples can be analyzed by LC-MS to detect potential metabolites. High-resolution mass spectrometry (HRMS) is particularly useful for this purpose as it allows for the determination of the elemental composition of the metabolites, providing strong evidence for their identity. thermofisher.comijpras.com

Tandem mass spectrometry (MS/MS) is used to fragment the potential metabolite ions, and the resulting fragmentation patterns can be used to elucidate their structures. ijpras.com Common metabolic transformations that might be expected for this compound include oxidation of the thioether to a sulfoxide (B87167) or sulfone, hydroxylation of the aromatic rings, and N-debenzylation. nih.gov

Bioanalytical Approaches for In Vitro and Ex Vivo Sample Analysis

The analysis of this compound in biological samples such as plasma, microsomes, or cell lysates requires robust and sensitive bioanalytical methods. nih.govresearchgate.net These methods are crucial for understanding the pharmacokinetics and metabolism of the compound.

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and throughput. nih.goviaea.org A typical bioanalytical method would involve sample preparation to remove proteins and other interfering substances. This could involve protein precipitation with an organic solvent, liquid-liquid extraction, or solid-phase extraction. iaea.org An internal standard, a structurally similar compound, is typically added to the samples to correct for variations in sample processing and instrument response. nih.gov The method would be validated according to regulatory guidelines to ensure its accuracy, precision, and reliability. nih.gov In vitro studies using liver microsomes or hepatocytes can provide valuable information on the metabolic stability and potential metabolic pathways of this compound. nih.govresearchgate.net

Development of Assays for Cellular Uptake and Subcellular Distribution Studies

Understanding how this compound enters cells and where it localizes within subcellular compartments is fundamental to deciphering its mechanism of action. A variety of sophisticated assay methodologies can be employed to probe these critical aspects.

A primary approach for studying cellular uptake involves the use of radiolabeling. A tritiated ([³H]) or carbon-14 (B1195169) ([¹⁴C]) labeled version of this compound would allow for direct measurement of its accumulation within cells over time. In a typical assay, cultured cells would be incubated with the radiolabeled compound, and at various time points, the cells are washed and lysed. The amount of radioactivity in the cell lysate is then quantified using a scintillation counter to determine the intracellular concentration. Such studies can reveal whether the uptake is an active or passive process by performing experiments at different temperatures and in the presence of metabolic inhibitors. For instance, reduced uptake at 4°C would suggest an energy-dependent transport mechanism. acs.org

Fluorescence microscopy offers a powerful visual method for determining the subcellular distribution of this compound. This can be achieved either through the synthesis of a fluorescently tagged derivative of the compound or by using specific antibodies if the compound is found to bind to a particular protein. High-resolution confocal microscopy would enable the visualization of the compound's localization within organelles such as the mitochondria, endoplasmic reticulum, or nucleus. Co-localization studies, using fluorescent dyes specific to different organelles, can provide definitive evidence of the compound's primary site of action or accumulation. nih.gov Furthermore, advanced techniques like super-resolution microscopy could offer even more detailed insights into the compound's distribution at the nanoscale. biorxiv.org

Computational modeling represents an emerging tool for predicting the subcellular distribution of small molecules based on their physicochemical properties. mdpi.comnih.gov Parameters such as lipophilicity (LogP), pKa, and molecular weight can be used in physiologically based pharmacokinetic (PBPK) models to estimate the partitioning of this compound into different subcellular compartments. semanticscholar.org

To illustrate the type of data generated from such studies, the following table presents hypothetical results from a cellular uptake assay in a cancer cell line.

| Time (minutes) | Intracellular Concentration (µM) |

| 5 | 1.2 ± 0.2 |

| 15 | 3.5 ± 0.4 |

| 30 | 6.8 ± 0.7 |

| 60 | 10.5 ± 1.1 |

| 120 | 12.1 ± 1.3 |

This table is for illustrative purposes and represents the type of data that would be generated from a cellular uptake study.

Quantification in Biological Matrices for Pre-clinical Pharmacokinetic Research

Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism. allucent.comumich.edu Accurate quantification of the compound in various biological matrices, such as plasma, urine, and tissue homogenates, is the cornerstone of these investigations. nih.gov

The gold standard for the bioanalysis of small molecules in complex matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govyoutube.com This technique offers unparalleled sensitivity and selectivity, allowing for the detection of picogram to nanogram levels of the compound. A typical LC-MS/MS method for this compound would involve the following steps:

Sample Preparation: To remove interfering substances from the biological matrix, a sample preparation step is crucial. This often involves protein precipitation with an organic solvent like acetonitrile, followed by liquid-liquid extraction or solid-phase extraction for further cleanup. scielo.br

Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used to separate this compound from its metabolites and other endogenous compounds based on its hydrophobicity.

Mass Spectrometric Detection: The compound eluting from the chromatography column is ionized, typically using electrospray ionization (ESI), and then detected by a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, ensuring accurate quantification.

The development of a robust LC-MS/MS method requires careful optimization of various parameters, including the mobile phase composition, gradient elution profile, and mass spectrometer settings. The method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability. youtube.com

The data generated from these pharmacokinetic studies are used to determine key parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). An illustrative example of pharmacokinetic parameters for this compound following oral administration in a preclinical model is presented in the table below.

| Pharmacokinetic Parameter | Value |

| Cmax (ng/mL) | 850 ± 120 |

| Tmax (hours) | 1.5 ± 0.5 |

| AUC₀₋₂₄ (ng·h/mL) | 4500 ± 650 |

| t½ (hours) | 4.2 ± 0.8 |

This table is for illustrative purposes and represents the type of data that would be generated from a preclinical pharmacokinetic study.

Emerging Research Perspectives and Challenges for N Benzyl 2 Methylthio Benzamide

Exploration of Novel Biological Pathways and Therapeutic Avenues

Research into N-benzyl-2-(methylthio)benzamide and its analogs has begun to uncover a range of biological activities, suggesting potential therapeutic applications in various diseases. The core benzamide (B126) structure is a well-established pharmacophore, and the addition of the N-benzyl and 2-(methylthio) groups can significantly influence its biological effects. ontosight.ai

Studies on related N-benzylbenzamide derivatives have shown promising results in the field of neurodegenerative diseases. For instance, a series of N-benzyl benzamide compounds have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov Certain derivatives demonstrated neuroprotective effects in oxidative damage models and showed therapeutic potential in animal models of cognitive impairment. nih.gov While these findings are for related structures, they suggest a plausible avenue of investigation for this compound, warranting studies into its potential BChE inhibitory and neuroprotective properties.

In the realm of oncology, various benzamide derivatives have been explored for their anticancer properties. ontosight.ai Research on novel N-benzylbenzamide derivatives has identified compounds that act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site. nih.govresearchgate.net This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. One study highlighted a derivative that exhibited significant antiproliferative activities against several cancer cell lines and displayed potent anti-vascular activity. nih.gov Given these precedents, a key research direction for this compound is the investigation of its effects on tubulin polymerization and its potential as an anticancer agent, particularly in solid tumors where anti-vascular strategies are beneficial.

Furthermore, the benzamide scaffold has been associated with antimicrobial and antifungal activities. ontosight.airesearchgate.net The lipophilicity conferred by the methylthio group may enhance the compound's ability to penetrate microbial cell membranes, suggesting that this compound could be a lead compound for developing new antimicrobial agents. smolecule.com

Advancements in Delivery Systems for Enhanced Research Applicability in Complex Models

The effective translation of in vitro findings to complex in vivo models and eventually to clinical applications is often hampered by the physicochemical properties of a compound, such as its solubility and ability to cross biological barriers. This compound, being a hydrophobic molecule, may face challenges in its formulation and delivery. caymanchem.com Advanced drug delivery systems are therefore crucial for enhancing its research applicability.

For potential neuroprotective applications, overcoming the blood-brain barrier (BBB) is a primary obstacle. nih.gov The BBB is a highly selective barrier that restricts the passage of most therapeutic agents into the central nervous system (CNS). nih.gov Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), represent a promising strategy for delivering hydrophobic drugs to the brain. mdpi.comresearchgate.net These nanoparticles can encapsulate lipophilic compounds, protect them from degradation, and facilitate their transport across the BBB. caymanchem.commdpi.com Research into formulating this compound into such lipid-based nanocarriers could significantly enhance its efficacy in preclinical models of neurodegenerative diseases.

In the context of cancer therapy, particularly for brain tumors like glioblastoma, nanoparticle-based delivery systems are being actively investigated. nih.gov Liposomes, which are vesicular structures composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic drugs and can be tailored for targeted delivery to tumor tissues. mdpi.comnih.gov For a hydrophobic compound like this compound, incorporation into liposomes could improve its solubility, stability, and tumor accumulation, thereby enhancing its anti-cancer effects while potentially reducing systemic toxicity. mdpi.com

The development of these advanced delivery systems is still in a general research phase for many compounds, and specific formulations for this compound have not yet been reported in the literature. Future research should focus on creating and characterizing such formulations to enable more robust preclinical testing.

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects

To gain a deeper understanding of the biological effects of this compound, the integration of multi-omics data is an emerging and powerful approach. This involves the analysis of genomics, transcriptomics, proteomics, and metabolomics data to create a holistic picture of the cellular response to the compound.

Proteomics , the large-scale study of proteins, can be instrumental in identifying the direct molecular targets of this compound and elucidating its mechanism of action. By comparing the proteomes of treated and untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered, providing clues about the pathways affected by the compound.

Metabolomics , which analyzes the complete set of small-molecule metabolites, can reveal changes in cellular metabolism induced by this compound. This can help in understanding the functional consequences of target engagement and identifying potential biomarkers of drug response.

While specific multi-omics studies on this compound are not yet available, the general framework for such investigations is well-established. For example, a proteomics-based approach could confirm whether the compound interacts with butyrylcholinesterase or tubulin, as suggested by studies on its analogs. A metabolomics study could shed light on the metabolic reprogramming in cancer cells treated with the compound. The integration of these datasets would provide a comprehensive understanding of the compound's effects and could help in identifying patient populations most likely to respond to it.

Challenges and Opportunities in Lead Optimization for New Chemical Entities

The journey of a promising hit compound like this compound to a clinical candidate involves a rigorous process of lead optimization. This process aims to enhance the desirable properties of the compound, such as potency and selectivity, while minimizing undesirable ones, like toxicity and poor pharmacokinetic profiles.

A key aspect of lead optimization is understanding the Structure-Activity Relationship (SAR) . For this compound, this would involve synthesizing and testing a series of analogs to determine how modifications to the N-benzyl ring, the benzamide core, and the methylthio group affect its biological activity. For instance, studies on related benzamide derivatives have shown that the nature and position of substituents on the aromatic rings can significantly impact their potency and selectivity. ontosight.ai

A major challenge in the optimization of compounds targeting the CNS is achieving adequate blood-brain barrier permeability . nih.gov The physicochemical properties of a molecule, including its lipophilicity, molecular weight, and polar surface area, play a crucial role in its ability to cross the BBB. nih.gov While the methylthio group in this compound increases its lipophilicity, which can be beneficial for membrane penetration, excessive lipophilicity can lead to other problems like poor solubility and non-specific binding. smolecule.com Therefore, a delicate balance must be struck during optimization.

Another challenge is ensuring metabolic stability . The compound must be resistant to rapid metabolism in the body to maintain therapeutic concentrations for a sufficient duration. The N-benzyl and methylthio moieties could be susceptible to metabolic enzymes, and modifications may be needed to block these metabolic hotspots.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-benzyl-2-(methylthio)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Acylation : React 2-(methylthio)benzoic acid with benzylamine using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in dichloromethane (DCM) at room temperature .

- Thiolation : Introduce the methylthio group via Lawesson’s reagent under reflux in chlorobenzene (135°C, 3 hours) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol.

Q. How can the purity and structural integrity of N-benzyl-2-(methylthio)benzamide be validated post-synthesis?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time should match a reference standard.

- NMR : Confirm the presence of the benzyl group (δ 4.5–4.8 ppm, singlet for CH₂) and methylthio moiety (δ 2.5 ppm, singlet for S–CH₃) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 272.1 (calculated for C₁₅H₁₅NOS).

Q. What are the key intermolecular interactions governing the crystal packing of N-benzyl-2-(methylthio)benzamide?

- Crystallography :

- X-ray Diffraction : Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Solve structures via charge-flipping algorithms (e.g., SUPERFLIP) .

- Intermolecular Interactions : Identify weak C–H···S and C–H···π interactions using topological analysis (AIM theory) and Non-Covalent Interaction (NCI) plots .

Advanced Research Questions

Q. How does the methylthio substituent influence the electronic structure and reactivity of N-benzyl-2-(methylthio)benzamide?

- Charge Density Analysis :

- Multipole Refinement : Use XD2006 software to map electron density distributions. The methylthio group exhibits σ-hole characteristics, enhancing electrophilicity at the sulfur atom .

- Electrostatic Potential (ESP) : Compute ESP surfaces (e.g., Gaussian 09) to predict nucleophilic attack sites. The thioether sulfur shows a positive ESP (+15–20 kJ/mol), favoring interactions with electron-rich moieties .

Q. What strategies resolve contradictions in biological activity data for N-benzyl-2-(methylthio)benzamide derivatives?

- Case Study :

- SAR Analysis : Compare IC₅₀ values across derivatives with varying substituents (e.g., 2-hydroxy vs. 2-methylthio). Use ANOVA to identify statistically significant trends .

- Solubility Correction : Account for solubility differences by normalizing activity data against logP values (e.g., 2-methylthio derivatives have logP ~3.2, reducing bioavailability) .

Q. How can polymorphism in N-benzyl-2-(methylthio)benzamide impact its physicochemical properties?

- Polymorph Screening :

- Crystallization : Use solvent evaporation (e.g., acetone/water) to isolate Form I (needles) and Form II (rhombic). Confirm via PXRD (Form I: peaks at 10.2°, 12.5°; Form II: 9.8°, 14.3°) .

- Stability Tests : Store polymorphs at 40°C/75% RH for 4 weeks. Form II shows higher hygroscopicity (Δmass +2.1%) and lower melting point (Δmp −4°C) .

Q. What computational approaches predict the binding affinity of N-benzyl-2-(methylthio)benzamide to biological targets?

- In Silico Methods :

- Docking : Use AutoDock Vina to model interactions with Trypanosoma brucei enzymes. The methylthio group forms van der Waals contacts with hydrophobic pockets (binding energy −8.2 kcal/mol) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability; RMSD < 2.0 Å indicates stable binding .

Methodological Notes

- Contradictions in Synthesis : Discrepancies in reported yields (e.g., 60–85%) may arise from solvent purity (anhydrous DCM required) or residual water in Lawesson’s reagent .

- Advanced Characterization : For charge density studies, synchrotron data (λ = 0.41 Å) improves resolution but requires careful correction for low-energy contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.